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Compound of Interest

Compound Name: DAS-5-oCRBN

Cat. No.: B12386527 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of DAS-5-oCRBN, a potent and selective PROTAC

(Proteolysis Targeting Chimera) for inducing the degradation of c-Src kinase. The protocols

outlined below cover the determination of optimal incubation time and the dose-dependent

degradation of c-Src.

Introduction
DAS-5-oCRBN is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase

Cereblon (CRBN) to c-Src, leading to its ubiquitination and subsequent degradation by the

proteasome.[1][2][3] This targeted protein degradation approach offers a powerful alternative to

traditional kinase inhibition, enabling the study of protein function beyond enzymatic activity

and providing potential therapeutic advantages.[4] DAS-5-oCRBN has demonstrated high

potency and selectivity for c-Src degradation over other kinases, such as Bcr-Abl.[1]

Mechanism of Action
DAS-5-oCRBN functions by forming a ternary complex between c-Src and the E3 ubiquitin

ligase CRBN. This proximity induces the poly-ubiquitination of c-Src, marking it for recognition

and degradation by the 26S proteasome. This process is catalytic, allowing a single molecule

of DAS-5-oCRBN to induce the degradation of multiple c-Src proteins.
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Figure 1: Mechanism of DAS-5-oCRBN-mediated c-Src degradation.

Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation

(Dmax) of DAS-5-oCRBN in various cancer cell lines. DC50 represents the concentration of

the compound that induces 50% degradation of the target protein, while Dmax is the maximum

percentage of degradation observed.

Cell Line Average DC50 (nM) Average Dmax (%)

CAL148 7 92

KCL22 7 92

MDA-MB-231 7 92

SUM51 7 92

Table 1: c-Src Degradation Potency and Efficacy of DAS-5-oCRBN across different cell lines.

Data is averaged from multiple experiments.
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Compound
c-Src Degradation (100
nM)

Bcr-Abl Degradation (100
nM)

DAS-5-oCRBN 78% No degradation

Table 2: Selectivity of DAS-5-oCRBN for c-Src over Bcr-Abl in KCL22 cells after 18 hours of

treatment.

Experimental Protocols
The following are detailed protocols for determining the optimal incubation time and dose-

response for DAS-5-oCRBN-mediated c-Src degradation.

Protocol 1: Determining the Optimal Incubation Time
This experiment aims to identify the time point at which DAS-5-oCRBN achieves maximal

degradation of c-Src.
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Figure 2: Experimental workflow for determining optimal incubation time.

Materials:

CAL148 cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

DAS-5-oCRBN stock solution (e.g., 10 mM in DMSO)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Primary antibodies: anti-c-Src, anti-β-actin (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Alternatively, a c-Src ELISA kit can be used for quantification.

Procedure:

Cell Seeding: Seed CAL148 cells in 6-well plates at a density that will result in 70-80%

confluency at the time of harvest. Allow cells to adhere overnight.

Compound Treatment: Prepare a working solution of DAS-5-oCRBN at 100 nM in complete

medium. Also, prepare a vehicle control with the same concentration of DMSO.

Incubation: Aspirate the old medium from the cells and add the medium containing either

DAS-5-oCRBN or DMSO. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 18,

and 24 hours). An 18-hour incubation is reported to be optimal.

Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with

an appropriate volume of lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blot Analysis: a. Normalize the protein concentrations for all samples. b. Separate

the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane

and probe with primary antibodies against c-Src and a loading control. d. Incubate with the

appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a

chemiluminescent substrate and an imaging system.
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Data Analysis: Quantify the band intensities for c-Src and the loading control. Normalize the

c-Src signal to the loading control and then to the vehicle-treated control to determine the

percentage of remaining c-Src at each time point. The time point with the lowest percentage

of remaining c-Src is the optimal incubation time.

Protocol 2: Determining the Dose-Response (DC50)
This protocol is used to determine the concentration of DAS-5-oCRBN required to degrade

50% of cellular c-Src.

Procedure:

Cell Seeding: Seed cells as described in Protocol 1.

Compound Treatment: Prepare a serial dilution of DAS-5-oCRBN in complete medium (e.g.,

ranging from 0.1 nM to 1000 nM). Include a vehicle control (DMSO).

Incubation: Treat the cells with the different concentrations of DAS-5-oCRBN for the optimal

incubation time determined in Protocol 1 (e.g., 18 hours).

Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.

Analysis of c-Src Levels: Analyze c-Src levels using either Western Blot (as described in

Protocol 1) or a quantitative c-Src ELISA.

Data Analysis: a. For Western blot data, quantify and normalize c-Src levels as described

previously. b. For ELISA data, follow the manufacturer's instructions to determine c-Src

concentrations. c. Plot the percentage of remaining c-Src against the logarithm of the DAS-
5-oCRBN concentration. d. Fit the data to a four-parameter logistic regression curve to

determine the DC50 value.

Selectivity and Controls
To confirm that the degradation of c-Src is mediated by the proteasome and requires CRBN,

the following controls can be included in the experiments:

Proteasome Inhibitor Control: Co-treat cells with DAS-5-oCRBN and a proteasome inhibitor

(e.g., 1 µM bortezomib). Inhibition of degradation would confirm the involvement of the
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proteasome.

CRBN Ligand Competition Control: Co-treat cells with DAS-5-oCRBN and an excess of a

CRBN ligand (e.g., 10 µM pomalidomide). Competition for CRBN binding should prevent c-

Src degradation.

Inactive Control Compound: Use an inactive analog of DAS-5-oCRBN that cannot bind to

CRBN (e.g., DAS-5-oCRBN-NMe) to demonstrate that CRBN engagement is necessary for

degradation.

By following these detailed protocols, researchers can effectively utilize DAS-5-oCRBN to

study the biological consequences of c-Src degradation in various cellular contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12386527?utm_src=pdf-body
https://www.benchchem.com/product/b12386527?utm_src=pdf-body
https://www.benchchem.com/product/b12386527?utm_src=pdf-body
https://www.benchchem.com/product/b12386527?utm_src=pdf-body
https://www.benchchem.com/product/b12386527?utm_src=pdf-custom-synthesis
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64f5eefc3fdae147fa7d5d55/original/selective-and-potent-protac-degraders-of-c-src-kinase.pdf
https://www.probechem.com/products_DAS-5-oCRBN.html
https://www.researchgate.net/publication/373705585_Selective_and_potent_PROTAC_degraders_of_c-Src_kinase
https://pubmed.ncbi.nlm.nih.gov/38113191/
https://pubmed.ncbi.nlm.nih.gov/38113191/
https://www.benchchem.com/product/b12386527#incubation-time-for-c-src-degradation-with-das-5-ocrbn
https://www.benchchem.com/product/b12386527#incubation-time-for-c-src-degradation-with-das-5-ocrbn
https://www.benchchem.com/product/b12386527#incubation-time-for-c-src-degradation-with-das-5-ocrbn
https://www.benchchem.com/product/b12386527#incubation-time-for-c-src-degradation-with-das-5-ocrbn
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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